molecular formula C4H6O2<br>CH3COOCH=CH2<br>CH3COOCHCH2<br>C4H6O2 B146075 Vinyl acetate CAS No. 9003-20-7

Vinyl acetate

Cat. No. B146075
CAS RN: 9003-20-7
M. Wt: 86.09 g/mol
InChI Key: XTXRWKRVRITETP-UHFFFAOYSA-N
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Description

Vinyl Acetate Description

Vinyl acetate (VA) is a key chemical precursor used in the production of various polymers and copolymers. It is primarily used to make polyvinyl acetate (PVAc), which is a component in adhesives, paints, and coatings. VA is also a starting material for polyvinyl alcohol and polyvinyl acetate phthalate, which have applications in the textile and pharmaceutical industries, respectively.

Synthesis Analysis

The synthesis of vinyl acetate has been explored through various methods. One approach involves the reaction of ethylene with acetate species on oxygen-covered Pd(111) surfaces, which has been shown to produce vinyl acetate effectively . Another method includes the use of Pd-Au catalysts, where the role of Au is to isolate surface Pd atoms into monomeric sites, thereby enhancing the formation rate and selectivity of VA . Additionally, the polymerization of vinyl acetate using iron complexes as initiators has been reported, resulting in a wide range of molecular weights for the synthesized PVAc .

Molecular Structure Analysis

The molecular structure of vinyl acetate consists of an ethylene backbone with an acetate group attached to one of the carbon atoms. This structure is pivotal in its reactivity and the subsequent polymerization processes. The molecular structure and end groups of PVAc have been analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the polymerization mechanisms and the nature of the end groups .

Chemical Reactions Analysis

Vinyl acetate undergoes various chemical reactions, primarily polymerization to form PVAc. Different polymerization techniques have been employed, including radical polymerization promoted by iron complexes , living radical polymerization , and cobalt-mediated radical polymerization . These methods aim to control the molecular weight and polydispersity of the resulting polymers. Additionally, the photocatalyst-free and blue light-induced RAFT polymerization of vinyl acetate has been demonstrated, which operates at ambient temperature and achieves well-regulated molecular weight .

Physical and Chemical Properties Analysis

The physical and chemical properties of vinyl acetate and its polymers are crucial for their application in various industries. The polymerization of vinyl acetate can be tailored to achieve specific properties by controlling the reaction conditions, such as temperature and solvent choice . For instance, the polymerization at low temperatures in the presence of dimethylformamide results in copolymers with low polydispersity . The properties of PVAc can also be modified post-polymerization, such as through hydrolysis to produce water-soluble polymers like poly(vinyl alcohol) .

Scientific Research Applications

Advanced Materials and Emulsion Polymerization

Vinyl acetate-based core/shell emulsions are an area of significant interest, particularly for their applications in advanced materials. The generation of these emulsions, achieved through seeded and multi-stage emulsion polymerization, provides well-defined morphology and architecture. These emulsions exhibit promising mechanical, film-forming, and adhesive properties, expanding their potential in various technological applications (Bai, Gu, Huan, & Li, 2014).

Historical Textiles Conservation

In the conservation of historical textiles, Nano-Vinyl acetate derivatives have shown considerable promise. These derivatives, when applied to dyed wool fabrics and historical textiles, offer improved physical, chemical, and optical properties. This application is vital for maintaining the integrity and prolonging the lifespan of valuable historical textiles (Eldeen, Mohamed, Saad, Mahmoud, & Radi, 2019).

Photocatalyst-Free Polymerization

A notable advancement in vinyl acetate research is its polymerization under blue light-emitting diodes (LEDs) or sunlight, without the need for a photocatalyst. This process results in poly(vinyl acetate) with well-regulated molecular weight and narrow distribution, opening new possibilities in polymer science (Ding, Fan, Jiang, Pan, Zhang, Zhu, & Zhu, 2015).

Atmospheric Reactivity Studies

Understanding the environmental impact of vinyl acetate is crucial. Research into its atmospheric reactivity with various tropospheric oxidants has been conducted to evaluate its effect on air quality. These studies are essential for developing safety standards and assessing the environmental impact of vinyl acetate use (Picquet-Varrault, Scarfogliero, & Doussin, 2010).

Medical Applications

Poly(vinyl acetate)/poly(vinyl alcohol) magnetic polymer microparticles synthesized for medical applications, such as intravascular embolization and hyperthermia treatment, demonstrate the versatility of vinyl acetate in healthcare. These particles show improved thermal stability and specific morphological features suitable for medical use (Ferreira, Segura, Souza, Umpierre, & Machado, 2012).

Educational Use in Scientific Processes

Vinyl acetate is also used in educational settings to teach the scientific method. Preparing poly(vinyl acetate) latex and testing its adhesion properties introduces students to free radical polymerization and encourages a practical understanding of scientific inquiry (Gilbert, Fellows, McDonald, & Prescott, 2001).

Safety And Hazards

The U.S. Occupational Safety and Health Administration (OSHA) has set specific limits for worker exposure to vinyl acetate that manufacturers must abide by . Acute (short-term) inhalation exposure of workers to vinyl acetate in facilities where it is manufactured can result in eye irritation and upper respiratory tract irritation .

Future Directions

Despite the anticipated challenges in 2024, the Vinyl Acetate industry can leverage valuable opportunities by prioritizing resilience and innovation . This entails maintaining investment discipline, actively engaging in business ecosystems, and demonstrating a strong commitment to sustainability, thereby underscoring the chemicals industry’s pivotal role in driving sustainable solutions .

properties

IUPAC Name

ethenyl acetate
Source PubChem
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InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3
Source PubChem
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InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C
Source PubChem
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Molecular Formula

C4H6O2, Array, CH3COOCHCH2
Record name VINYL ACETATE
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Related CAS

9003-20-7
Record name Poly(vinyl acetate)
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DSSTOX Substance ID

DTXSID3021431
Record name Vinyl acetate
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Molecular Weight

86.09 g/mol
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Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]
Record name VINYL ACETATE
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Record name Acetic acid ethenyl ester
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Boiling Point

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F
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Record name Vinyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F
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Record name Vinyl acetate
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Record name VINYL ACETATE (MONOMER)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name VINYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2%
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Record name Ethenyl acetate
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Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93
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Record name VINYL ACETATE
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Record name Vinyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name VINYL ACETATE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg
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Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase., Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.
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Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...
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Product Name

Vinyl acetate

Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid

CAS RN

108-05-4, 85306-26-9
Record name VINYL ACETATE
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Melting Point

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F
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Synthesis routes and methods I

Procedure details

This Example shows the preparation of high TFE content copolymer. The conditions of Example III were repeated except that a total of 470 mg of APS was added, the TFE addition rate was 0.01 lb/min (4.5 g/min), the vinyl acetate addition rate was 2 ml/min., and the final agitation rate was 80 rpm. 2580 g of a 25.0 wt % solids colloidal dispersion was obtained. To 100 g of the isolated, dried polymer was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide. After several weeks at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products and there was obtained a hazy, viscous solution of 19 wt % solids of approximate composition 82 wt % TFE, 16 wt % vinyl alcohol, and 2 wt % vinyl acetate. Upon evaporation of the solvent at 50° C. in a vacuum oven for one day, a clear, somewhat rubbery melt fabricable polymer was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
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500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 100 g of a copolymer made by the process of the present invention and having the composition 55.8 wt % vinyl acetate, 32.8 wt % TFE and 11.4 wt % HFP, was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide to form a copolymer suspension in the methanol. After three days at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products to give a 25.1 wt % solution of polymer of composition 2.7 wt % vinyl acetate, 37.4 wt % vinyl alcohol, 44.5 wt % TFE, and 15.4 wt % HFP.
[Compound]
Name
copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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500 mL
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Synthesis routes and methods IV

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34.5%
Yield
2.7%

Synthesis routes and methods V

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
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Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl acetate
Reactant of Route 2
Vinyl acetate
Reactant of Route 3
Vinyl acetate
Reactant of Route 4
Reactant of Route 4
Vinyl acetate
Reactant of Route 5
Reactant of Route 5
Vinyl acetate
Reactant of Route 6
Reactant of Route 6
Vinyl acetate

Citations

For This Compound
369,000
Citations
AM Henderson - IEEE Electrical Insulation Magazine, 1993 - ieeexplore.ieee.org
… The emulsion process will not be dealt with in this article because the vinyl acetate content of this copolymer is greater than 60Y0, and the products are more usually described as VA-E …
Number of citations: 254 ieeexplore.ieee.org
BS Omanov, NI Fayzullaev… - … Journal of Control …, 2020 - researchgate.net
… Vinyl acetate is widely used in industry mainly as a monomer. One of the important … of vinyl acetate is its polymerization property. Of the polymer products obtained by vinyl acetate, …
Number of citations: 83 www.researchgate.net
J Jin, S Chen, J Zhang - Polymer degradation and stability, 2010 - Elsevier
The mild UV aging of ethylene-vinyl acetate copolymer (EVA) with two vinyl acetate (VAc) contents (14, 18 wt%) was performed in a xenon arc source chamber. The degradation …
Number of citations: 159 www.sciencedirect.com
AW Czanderna, FJ Pern - Solar energy materials and solar cells, 1996 - Elsevier
… The primary purpose of this work is to review the literature about what is and is not known about using ethylene vinyl acetate (EVA0 copolymer as the encapsulant (or pottant) material in …
Number of citations: 687 www.sciencedirect.com
D Kumar, MS Chen, DW Goodman - Catalysis today, 2007 - Elsevier
Vinyl acetate (VA) synthesis over Pd–Au catalysts is an important industrial reaction that has been studied extensively; however, there is no consensus regarding the reaction …
Number of citations: 127 www.sciencedirect.com
WJ Priest - The Journal of Physical Chemistry, 1952 - ACS Publications
… Latices produced by the polymerization of vinyl acetate in … the stabilization of latices of the vinyl acetate type are presented, … given for growth of particles of vinyl acetate latices is general. …
Number of citations: 302 pubs.acs.org
ML Luyben, BD Tyréus - Computers & Chemical Engineering, 1998 - Elsevier
… vinyl acetate monomer and thus goes a step beyond the Eastman process control challenge problem. The reaction loop section of the vinyl acetate … proposed new vinyl acetate process …
Number of citations: 128 www.sciencedirect.com
B Rimez, H Rahier, G Van Assche, T Artoos… - Polymer Degradation …, 2008 - Elsevier
… poly(ethylene-co-vinyl acetate) (EVA) copolymers with a vinyl acetate content below 50% has … The thermal degradation of poly(vinyl acetate) (PVAc) in inert conditions has a similar …
Number of citations: 157 www.sciencedirect.com
GD Airey - Construction and Building materials, 2002 - Elsevier
… The morphological, thermal and fundamental rheological characteristics of ethylene vinyl acetate (EVA) copolymer modified bitumens are studied in this paper. Nine plastomeric EVA …
Number of citations: 516 www.sciencedirect.com
DJ Plazek - Polymer Journal, 1980 - nature.com
The torsional creep and creep recovery behavior of a high molecular weight (Mw= 6.5× 10 5) poly (vinyl acetate) is reported for the temperature range, 37.5 C to 154 C. The results for …
Number of citations: 177 www.nature.com

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